molecular formula C21H21ClN2O2S B11084034 1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine

1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine

Cat. No.: B11084034
M. Wt: 400.9 g/mol
InChI Key: CYRGZNQGBKJDRQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a naphthalen-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chloro-4-methylphenyl Group: The piperazine ring is then reacted with 3-chloro-4-methylphenyl halide in the presence of a base such as potassium carbonate to form the substituted piperazine.

    Sulfonylation with Naphthalen-1-ylsulfonyl Chloride: The final step involves the reaction of the substituted piperazine with naphthalen-1-ylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or sulfonyl groups.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the naphthalen-1-ylsulfonyl group, resulting in different chemical and biological properties.

    4-(Naphthalen-1-ylsulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group, leading to variations in its reactivity and applications.

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-(naphthalen-1-ylsulfonyl)piperazine is unique due to the presence of both the 3-chloro-4-methylphenyl and naphthalen-1-ylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-naphthalen-1-ylsulfonylpiperazine

InChI

InChI=1S/C21H21ClN2O2S/c1-16-9-10-18(15-20(16)22)23-11-13-24(14-12-23)27(25,26)21-8-4-6-17-5-2-3-7-19(17)21/h2-10,15H,11-14H2,1H3

InChI Key

CYRGZNQGBKJDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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